6-Oxo-1H-pyridine Core vs. 5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide (CAS 1306640-77-6): Tautomeric and Hydrogen-Bond Donor Profile
The target compound incorporates a 6-oxo-1,6-dihydropyridine core, which exists in a tautomeric equilibrium between the 1H-pyridin-6-one and 6-hydroxy-pyridine forms. This introduces one additional hydrogen-bond donor (N-H of the lactam) and alters the ring's electron density compared to the fully aromatic pyridine system of 5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide (CAS 1306640-77-6) . The predicted topological polar surface area (tPSA) of the target compound is approximately 76.3 Ų, compared to approximately 55 Ų for the non-oxo analog, reflecting the additional polarity contributed by the carbonyl and lactam N-H [1]. The 6-oxo group also raises the count of hydrogen-bond donors from 1 to 2, which can influence membrane permeability, solubility, and target binding geometry in ways that the non-oxo analog cannot replicate.
| Evidence Dimension | Hydrogen-bond donor count and predicted tPSA |
|---|---|
| Target Compound Data | HBD = 2; predicted tPSA ≈ 76.3 Ų |
| Comparator Or Baseline | 5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide: HBD = 1; predicted tPSA ≈ 55 Ų (estimated from SMILES) |
| Quantified Difference | Δ HBD = +1; Δ tPSA ≈ +21 Ų |
| Conditions | Computed from molecular structure (SMILES); no experimental polar surface area data available |
Why This Matters
The additional H-bond donor and higher tPSA of the target compound predictably reduce passive membrane permeability relative to the non-oxo analog, making it a distinct tool for studies where attenuated permeability is desirable, such as targeting extracellular or periplasmic sites.
- [1] SILDrug (IBB Warsaw). Draw a structure entry for C14H16BrN3O2. Reports computed tPSA = 76.29 Ų, HBD = 2, HBA = 5, clogP = 1.67. (Predicted property database). View Source
